2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a bromomethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromomethylation: The bromomethyl group can be introduced via bromomethylation of the pyrazole ring using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Pyridinyl Substitution: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where the bromomethylated pyrazole reacts with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological processes involving pyrazole and pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophile, facilitating covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(4-(methyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile: Lacks the halogen substituent, which may affect its reactivity and biological activity.
Uniqueness
2-(4-(bromomethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the bromomethyl group, which can participate in a wide range of chemical reactions, making it a versatile intermediate for the synthesis of various derivatives.
Properties
IUPAC Name |
2-[4-(bromomethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIWIOVFAQKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CBr)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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